![molecular formula C34H31N7O7 B1149313 Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] CAS No. 169396-98-9](/img/new.no-structure.jpg)
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, which are commonly used as protecting groups in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] typically involves the following steps:
Protection of Glycine: Glycine is first protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dichloromethane.
Coupling Reaction: The Fmoc-protected glycine is then coupled with an aminoethyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Protection of Aminoethyl Group: The aminoethyl group is subsequently protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Cbz groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in dimethylformamide (DMF), while Cbz deprotection can be done using hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C) or TFA.
Coupling Reagents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with the compound.
科学研究应用
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Researchers use this compound to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of custom peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用机制
The mechanism of action of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protected groups are removed under specific conditions to reveal the free amino and carboxyl groups, allowing for the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH: Glycine protected with Fmoc group.
Cbz-Gly-OH: Glycine protected with Cbz group.
Boc-Gly-OH: Glycine protected with tert-butyloxycarbonyl (Boc) group.
Uniqueness
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is unique due to the presence of both Fmoc and Cbz protecting groups, which provide dual protection and versatility in peptide synthesis. This dual protection allows for more complex and selective peptide synthesis compared to compounds with a single protecting group.
属性
CAS 编号 |
169396-98-9 |
|---|---|
分子式 |
C34H31N7O7 |
分子量 |
649.65264 |
同义词 |
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]-9H-purin-9-yl]acetyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


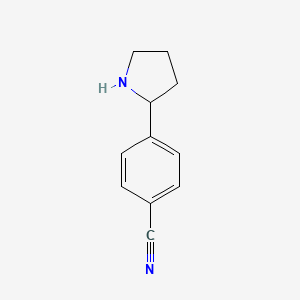
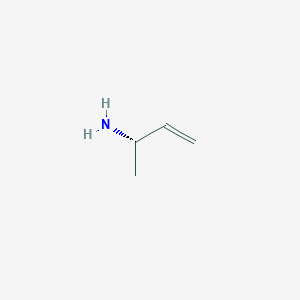
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
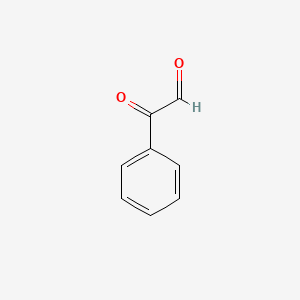
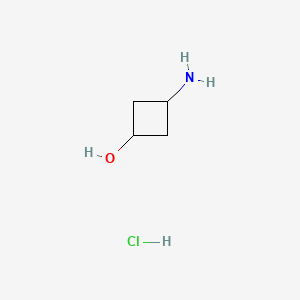
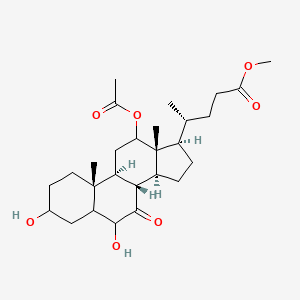
![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
